[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate
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Overview
Description
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonylamino group, a hydrazinylidene moiety, and a bromobenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminobenzoyl hydrazine to form an intermediate sulfonylamino benzoyl hydrazine. This intermediate is then reacted with 4-bromobenzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of automated reactors and continuous flow systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonylamino and hydrazinylidene groups. These functional groups can interact with biological molecules, making the compound useful in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to inhibit specific enzymes or pathways involved in disease processes, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with proteins, potentially inhibiting their function. The hydrazinylidene moiety may also participate in redox reactions, affecting cellular pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionality.
Toluene-4-sulfonic acid, compound with amino-cyano-acetic acid ethyl ester: Another compound with sulfonyl and ester groups.
Allopurinol related compound A: A compound with similar structural features used in pharmaceutical research.
Uniqueness
What sets [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications, from chemical synthesis to potential therapeutic uses.
Properties
CAS No. |
477733-54-3 |
---|---|
Molecular Formula |
C27H19BrClN3O5S |
Molecular Weight |
612.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C27H19BrClN3O5S/c28-20-9-7-19(8-10-20)27(34)37-22-13-5-18(6-14-22)17-30-31-26(33)24-3-1-2-4-25(24)32-38(35,36)23-15-11-21(29)12-16-23/h1-17,32H,(H,31,33)/b30-17+ |
InChI Key |
TXNBFOYUPGXMNK-OCSSWDANSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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